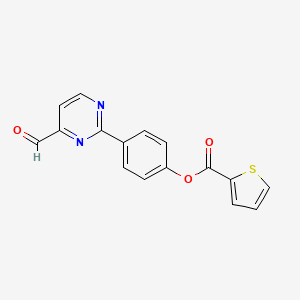

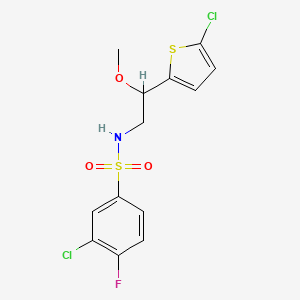

![molecular formula C12H13N3OS2 B2388812 1-Alil-3-(6-(metiltio)benzo[d]tiazol-2-il)urea CAS No. 1207025-94-2](/img/structure/B2388812.png)

1-Alil-3-(6-(metiltio)benzo[d]tiazol-2-il)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzothiazole derivatives, such as 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Mecanismo De Acción

Target of Action

Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is its broad spectrum of biological activity. This makes it a potentially useful compound for the development of new drugs and agricultural products. However, its limited solubility in aqueous solutions can pose a challenge for certain applications.

Direcciones Futuras

There are several areas of research that could benefit from further investigation of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea. These include:

1. Optimization of the synthesis method to improve yield and purity.

2. Investigation of the compound's mechanism of action to better understand its biological activity.

3. Evaluation of the compound's toxicity and safety profile.

4. Development of new drug formulations and delivery methods to improve efficacy and reduce side effects.

5. Exploration of the compound's potential applications in agriculture, such as plant growth regulation and pest control.

In conclusion, 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a promising compound with diverse biological activities. Further research is needed to fully understand its potential applications and to optimize its synthesis and formulation.

Métodos De Síntesis

The synthesis of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea involves the reaction of 2-aminobenzenethiol with allyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with urea to give the final product.

Aplicaciones Científicas De Investigación

- Interacciones de unión: Los estudios de acoplamiento molecular indicaron fuertes interacciones de unión con los receptores de adenosina A2A, lo que sugiere su potencial como antagonistas para un mayor desarrollo .

- Efectividad: Estos derivados exhibieron una efectividad antimicrobiana significativamente mayor en comparación con las benzoxazinas a concentraciones idénticas .

- Formación de enlaces: La síntesis involucró una estrategia de formación de enlaces C–C y C–N en un solo recipiente sin utilizar ningún catalizador metálico .

- 2-Arilbenzotiazoles: La investigación se centra en la fabricación de 2-arilbenzotiazoles a través de diversas vías sintéticas. Estos compuestos tienen potencial como agentes biológicamente activos .

Agentes Antiparkinsonianos

Actividad Antimicrobiana

Síntesis Ecológica

Compuestos Biológicamente Activos

Ciencia de los Materiales

Farmacocinética y Desarrollo de Fármacos

Propiedades

IUPAC Name |

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-3-6-13-11(16)15-12-14-9-5-4-8(17-2)7-10(9)18-12/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXSNJQDGODCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)

![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)

![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)

![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)

![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)